1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant implications in medicinal chemistry and pharmacology. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a cyclohexylmethyl group that contributes to its unique pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in drug development.
The compound is derived from the pyrrolidine-2-carboxylic acid family, which has been studied for its biological activities and potential therapeutic uses. Research indicates that derivatives of pyrrolidine are involved in various biochemical pathways, making them attractive targets for drug discovery .
1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride can be classified as:
The synthesis of 1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves several steps:
The synthesis may proceed through the following general pathway:
Purification techniques such as recrystallization or chromatography are employed to isolate the final product in high purity .
The molecular structure of 1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride can be described as follows:
The compound features a pyrrolidine ring with a cyclohexylmethyl substituent at the nitrogen atom and a carboxylic acid group at the second position of the ring. The presence of the hydrochloride salt enhances its solubility in aqueous solutions, which is crucial for biological assays .
1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Common reagents and conditions include:
The mechanism of action for 1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific biological targets, such as enzymes or receptors.
Research indicates that compounds containing pyrrolidine rings can modulate various biochemical pathways by inhibiting or activating key enzymes, leading to significant changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific structural modifications made to the pyrrolidine core .
1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride exhibits several notable physical properties:
Key chemical properties include:
Relevant data includes:
1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride has several applications in scientific research:
This compound represents a structurally complex molecule integrating a pyrrolidine heterocycle, a carboxylic acid functionality, and a cyclohexylmethyl substituent, rendered as a hydrochloride salt for enhanced stability and solubility. Its core structure positions it within a critical chemical space for pharmaceutical development, leveraging the bioactive potential of saturated nitrogen-containing heterocycles. The molecular framework combines conformational restraint with points of derivatization, making it a versatile scaffold in medicinal chemistry, particularly for targeting bacterial enzymes and enhancing pharmacokinetic properties. Its systematic exploration remains emergent, with foundational studies highlighting its role in inhibitor design against resistant pathogens.
The compound possesses the molecular formula C₁₂H₂₁NO₂·HCl, confirmed via PubChem records [1]. Its architecture comprises three key subunits:
IUPAC Nomenclature
The systematic name follows standard carboxylic acid and heterocyclic naming conventions [6] [7]:
Table 1: Structural Components and Associated Nomenclature
Component | IUPAC Designation | Role in Molecule |
---|---|---|
5-membered ring with N | Pyrrolidine | Saturated heterocyclic core |
-COOH at ring C2 | -carboxylic acid | Hydrogen-bond donor/acceptor; Acidic functionality |
-N-CH₂-Cyclohexane | 1-(Cyclohexylmethyl) | Hydrophobic substituent; Stereochemical influencer |
Ionic form | Hydrochloride | Salt for stability/solubility |
Stereochemistry is significant: The pyrrolidine C2 carbon (bearing the carboxylic acid) is typically chiral. While PubChem listings often represent racemic mixtures [1] [3], resolution into enantiomers is crucial for bioactivity, as seen in related pyrrolidine carboxamides where only one enantiomer inhibits target enzymes effectively [2] [5].
The development of pyrrolidine-based compounds reflects key trends in heterocyclic chemistry:
Early Foundations (Pre-1980s): Pyrrolidine itself, a simple saturated heterocycle, was recognized for its natural abundance (e.g., in proline alkaloids) and conformational flexibility. Initial synthetic efforts focused on proline derivatives and simple N-alkylated analogs. Cyclohexyl-containing motifs emerged as tools to introduce bulky lipophilic elements, exploiting the stability of the cyclohexane chair conformation [5] [8].
Rise of Saturation in Drug Design (1990s-2000s): The shift towards "escape from flatland" highlighted saturated heterocycles like pyrrolidine for improved solubility, reduced metabolic risks, and enhanced target selectivity compared to planar aromatics. This era saw FDA approval of numerous drugs containing pyrrolidine (e.g., the antibiotic meropenem in 1996, the antipsychotic racetams) [4] [5]. The strategic incorporation of N-alkyl chains like cyclohexylmethyl aimed to fine-tune lipophilicity and steric bulk.
Modern Synthetic Refinements (2010s-Present): Advances in asymmetric synthesis and catalysis enabled efficient access to enantiopure 2-substituted pyrrolidines. Techniques like ring-closing metathesis, transition metal-catalyzed C-H functionalization, and novel cyclization strategies facilitated the synthesis of complex N-substituted variants, including those with alicyclic substituents like cyclohexylmethyl [5]. The salt formation (e.g., hydrochloride) became a standard approach to address formulation challenges of basic nitrogen-containing compounds. The specific compound 1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride likely emerged as a synthetic building block or targeted scaffold during this period, leveraging historical knowledge of pyrrolidine bioactivity and physicochemical tuning via N-alkylation.
Table 2: Historical Milestones in Pyrrolidine Chemistry Relevant to the Compound
Era | Key Development | Impact on Target Compound |
---|---|---|
Pre-1980s | Isolation/characterization of proline & alkaloids; Basic N-alkylation chemistry | Established pyrrolidine-2-carboxylic acid core |
1980s-1990s | FDA approvals of pyrrolidine-containing drugs (e.g., Captopril 1981, Meropenem 1996) | Validated pyrrolidine as privileged scaffold |
2000s | Focus on sp³ character for drug-likeness; Improved asymmetric synthesis | Enabled chiral synthesis of derivatives like target |
2010s-Present | Catalytic C-H functionalization; Computational design | Facilitated synthesis & rational design of N-cyclohexylmethyl derivatives |
This compound serves as a sophisticated precursor or core structure in designing bioactive molecules, primarily leveraging three features:
Conformational Restriction & 3D Diversity: The saturated pyrrolidine core offers significant sp³ character and pseudorotation, enabling access to diverse three-dimensional shapes crucial for interacting with chiral biological targets [5]. The N-cyclohexylmethyl substituent introduces a large, rigid hydrophobic domain. This combination allows exploration of steric and hydrophobic pockets in enzymes, particularly relevant in antibacterial targets like fatty acid biosynthesis enzymes. Compared to simpler N-alkyl pyrrolidines (e.g., N-methyl), the cyclohexylmethyl group provides enhanced lipophilicity (cLogP) and steric bulk without excessive flexibility, potentially improving target affinity and metabolic stability.
Acid Functionality for Binding & Prodrugs: The C2 carboxylic acid acts as a:
Table 3: Impact of Pyrrolidine N-Substituents on Inhibitor Potency (Exemplar Data from InhA Inhibitors) [2]
Compound | R1 (Pyrrolidine N-Substituent) | IC₅₀ (μM) | Relative Potency |
---|---|---|---|
d6 | 2,5-dimethylphenyl | 10.05 ± 0.33 | Lead (1x) |
d3 | 2-methyl-5-chlorophenyl | 0.97 ± 0.03 | ~10x improved |
d10a | 3,5-difluorophenyl | 1.49 ± 0.05 | ~7x improved |
d11 | 3,5-dichlorophenyl | 0.39 ± 0.01 | ~26x improved |
d12a | 3-bromo-5-trifluoromethylphenyl | 0.85 ± 0.05 | ~12x improved |
(Target Compound) | Cyclohexylmethyl | Not Reported | Potential for hydrophobic pocket targeting |
The compound’s structural features align with design principles for overcoming drug resistance. Unlike isoniazid (INH), which requires activation by KatG (frequently mutated in resistant strains), direct InhA inhibitors based on pyrrolidine scaffolds bypass this activation step [2]. The carboxylic acid/amide group and the bulky hydrophobic N-substituent are key elements in these direct inhibitors. Furthermore, the scaffold's versatility allows for SAR exploration via modifications at the carboxylic acid (e.g., amide formation), on the pyrrolidine ring (e.g., additional substituents influencing stereochemistry), and on the cyclohexyl ring (e.g., hydroxylation, fluorination) to optimize potency, selectivity against human enzymes, and ADME properties.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9